molecular formula C12H9NO4S B1519252 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1097005-91-8

2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1519252
CAS No.: 1097005-91-8
M. Wt: 263.27 g/mol
InChI Key: ZYUQPTVVOCTKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a benzodioxol group (a fused benzene ring with two adjacent oxygen atoms) attached to the 2-position of a thiazole ring, which is further linked to an acetic acid moiety.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-11(15)4-8-5-18-12(13-8)7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQPTVVOCTKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid (CAS No. 1097005-91-8) is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

Structural Information

The molecular formula of this compound is C₁₂H₉NO₄S. Its structure includes a benzodioxole moiety linked to a thiazole ring, which is crucial for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₉NO₄S
Molecular Weight263.27 g/mol
CAS Number1097005-91-8
SMILES RepresentationC1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CC(=O)O

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing the thiazole and benzodioxole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown inhibition of histone deacetylases (HDACs), which are critical in cancer progression.

Case Study: HDAC Inhibition
A study focused on the inhibition of HDAC isoforms revealed that compounds with similar structures to this compound displayed IC50 values in the micromolar range against HDAC8, suggesting potent activity against this target . This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. Compounds with similar scaffolds have shown promising results in reducing inflammation in preclinical models. The mechanism often involves the modulation of inflammatory pathways and cytokine production.

Research Findings:
A recent examination of thiazole derivatives indicated that they could significantly reduce pro-inflammatory cytokines in vitro. This suggests that this compound may also exert beneficial effects in conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition: As mentioned earlier, the compound's ability to inhibit HDACs can lead to altered gene expression profiles that favor apoptosis in cancer cells.
  • Cytokine Modulation: The compound may influence signaling pathways involved in inflammation, leading to decreased production of inflammatory mediators.
  • Cell Cycle Arrest: Some studies suggest that related compounds induce cell cycle arrest at specific phases, further contributing to their anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid
  • Structure : A phenyl group at the 4-position of the thiazole ring, with acetic acid at the 5-position.
  • Key Differences : The absence of the benzodioxol group reduces aromatic electron density compared to the target compound. This substitution likely impacts solubility and receptor interactions.
  • Molecular Weight: 219.26 g/mol (C₁₁H₉NO₂S), significantly lower than the target compound’s estimated 263.27 g/mol (C₁₂H₉NO₄S), suggesting differences in pharmacokinetics .
2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic Acid
  • Structure : Dual substituents (4-methylphenyl and phenyl) on the thiazole ring.
  • Key Differences : Increased steric bulk and hydrophobicity due to the methyl group and additional phenyl ring. These features may enhance membrane permeability but reduce aqueous solubility compared to the benzodioxol-containing target compound .

Heterocyclic Modifications

{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
  • Structure : Replaces the thiazole with a triazole ring, retaining the benzodioxol group.
  • Key Differences : The triazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The sulfanyl (-S-) linker may increase metabolic stability compared to the direct acetic acid attachment in the target compound .
(4S)-2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic Acid
  • Structure : A saturated thiazolidine ring (vs. aromatic thiazole) with a carboxylic acid group.
  • The stereocenter at C4 (S-configuration) could influence chiral recognition in biological systems .

Functional Group Variations

2-[(2Z)-4-Oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic Acid
  • Structure: Incorporates a thiazolidinone (4-oxo-thiazolidine) and triazole-imino group.
  • Key Differences: The oxo group increases polarity, enhancing solubility but possibly reducing blood-brain barrier penetration.
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid
  • Structure: Features a dioxothiazolidine ring linked via a phenoxy group.
  • Key Differences: The dioxo groups create a highly polar scaffold, favoring interactions with hydrophilic targets. The phenoxy spacer may confer flexibility in binding orientations compared to the rigid benzodioxol-thiazole system .

Structural and Functional Implications

Electronic and Steric Effects

  • Benzodioxol vs. Phenyl-substituted analogs lack this advantage but may exhibit greater lipophilicity .
  • Thiazole vs. Triazole/Thiazolidine: Thiazole’s sulfur atom contributes to hydrophobic interactions, while triazoles offer additional hydrogen-bonding sites. Thiazolidines, being non-aromatic, may adopt different conformations in solution .

Pharmacokinetic Considerations

  • Molecular Weight and Solubility: Higher molecular weight in the target compound (263.27 g/mol) vs. Polar functional groups (e.g., carboxylic acid) improve solubility, whereas hydrophobic substituents (e.g., methylphenyl) enhance lipid bilayer penetration .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazole 2-Benzodioxol, 4-acetic acid 263.27 High electron density, rigid backbone
2-(4-Phenyl-thiazol-5-yl)acetic Acid Thiazole 4-Phenyl, 5-acetic acid 219.26 Simpler structure, lower polarity
{[5-Benzodioxol-triazol-3-yl]sulfanyl}acetic Acid Triazole 5-Benzodioxol, sulfanyl linker Not reported Enhanced metabolic stability
(4S)-2-Benzodioxol-thiazolidine-4-carboxylic Acid Thiazolidine 2-Benzodioxol, 4-carboxylic acid 253.28 Chiral center, saturated ring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.